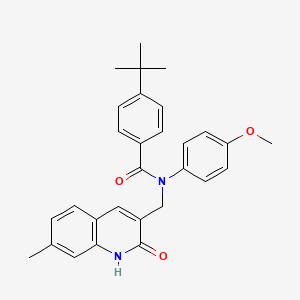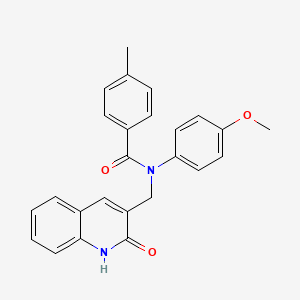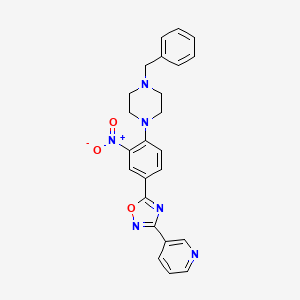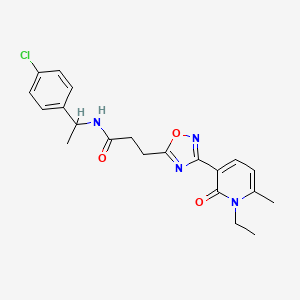
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential use in treating various inflammatory diseases. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific publications.
Mécanisme D'action
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide acts as a competitive inhibitor of the TLR4 signaling pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF. This leads to the inhibition of downstream signaling events, including the activation of nuclear factor-κB (NF-κB) and the production of pro-inflammatory cytokines. 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have a high binding affinity for TLR4 and to selectively inhibit TLR4 signaling without affecting other TLRs.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of sepsis, 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide treatment significantly reduced the production of pro-inflammatory cytokines and improved survival rates. In a rat model of rheumatoid arthritis, 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide treatment reduced joint inflammation and destruction. 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has also been shown to have potential neuroprotective effects in a mouse model of traumatic brain injury by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide is its high selectivity for TLR4, which allows for the specific inhibition of TLR4 signaling without affecting other TLRs. This makes 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide a valuable tool for studying the role of TLR4 in various inflammatory diseases. However, one limitation of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide in scientific research. One potential application is in the development of new therapies for sepsis, a life-threatening condition characterized by systemic inflammation. 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has shown promising results in preclinical studies and may have potential as a treatment for sepsis. Another potential application is in the treatment of inflammatory bowel disease, a chronic inflammatory disorder of the gastrointestinal tract. 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to reduce inflammation in a mouse model of colitis and may have potential as a therapy for inflammatory bowel disease. Other future directions for the use of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide include studying its potential neuroprotective effects in various neurological disorders and investigating its effects on cancer cell proliferation and migration.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with tert-butyl chloroformate, followed by the reaction of the resulting intermediate with N-methylbenzamide. The final product is obtained through a purification process using chromatography. The synthesis of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been described in detail in several scientific publications.
Applications De Recherche Scientifique
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied for its potential use in treating various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have shown that 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by blocking the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), and its activation leads to the production of pro-inflammatory cytokines. 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to selectively inhibit TLR4 signaling without affecting other TLRs.
Propriétés
IUPAC Name |
4-tert-butyl-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-6-7-17-13-18(21(26)24-20(17)12-15)14-25(5)22(27)16-8-10-19(11-9-16)23(2,3)4/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHMNVMXJHMMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

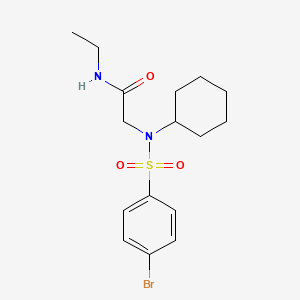
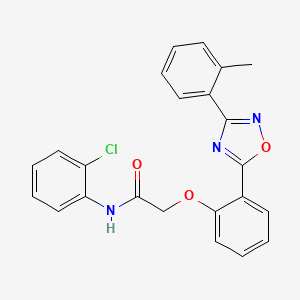
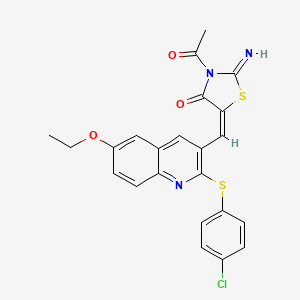

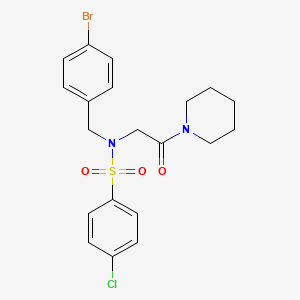
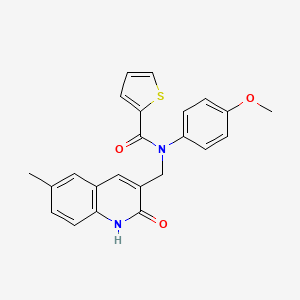

![ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)
